Jedi2

描述

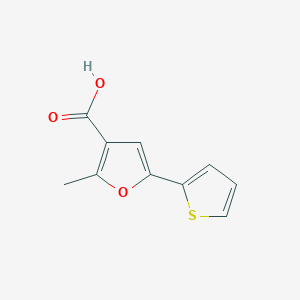

Jedi2,也称为其IUPAC名称2-甲基-5-噻吩-2-基呋喃-3-羧酸,是一种作为机械敏感离子通道PIEZO1激动剂的化合物。 该化合物用于研究以了解触觉和机械转导的功能 .

准备方法

合成路线和反应条件

Jedi2的合成涉及形成一个被噻吩基团和羧酸基团取代的呋喃环。this compound的具体合成路线和反应条件在公开文献中没有得到广泛的详细说明。通常用于合成此类化合物的通用方法包括:

呋喃环的形成: 这可以通过涉及适当前体的环化反应来实现。

噻吩基团的引入: 此步骤可能涉及偶联反应,例如铃木或 Stille 偶联。

工业生产方法

This compound的工业生产方法尚未明确记录。大规模合成可能会遵循与实验室合成类似的步骤,但对产量、纯度和成本效益进行优化。

化学反应分析

反应类型

Jedi2经历各种化学反应,包括:

氧化: 呋喃环和噻吩环可以在特定条件下被氧化。

还原: 羧酸基团可以被还原为醇或其他衍生物。

常见试剂和条件

氧化: 可以使用高锰酸钾或三氧化铬等试剂。

还原: 氢化铝锂或硼氢化钠等试剂很常见。

主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,呋喃环的氧化会导致呋喃酮的形成,而羧酸基团的还原会导致醇 .

科学研究应用

Comparison with Other Activators

Jedi2 exhibits distinct activation characteristics compared to other known Piezo1 activators like Yoda1. While Yoda1 shows slower activation kinetics and poor reversibility, this compound facilitates rapid activation and quick decay of the induced currents, indicating a different mechanism of action .

Cellular Mechanotransduction Studies

This compound has been utilized extensively in research focused on mechanotransduction. Its ability to activate Piezo1 allows researchers to investigate how cells respond to mechanical forces, which is essential in understanding processes such as:

- Cell migration

- Tissue development

- Response to physical stress

Studies have shown that this compound can enhance Piezo1-mediated currents when applied during mechanical stimulation, thereby facilitating research into the role of mechanosensitive channels in cellular behavior .

Therapeutic Potential

The therapeutic implications of this compound are particularly noteworthy in the context of diseases where mechanotransduction plays a critical role. For instance:

- Cardiovascular Health : Research indicates that Piezo1 channels are involved in vascular smooth muscle function and blood pressure regulation. Activating these channels with this compound could lead to new treatments for hypertension or vascular disorders.

- Neurological Disorders : Given its role in calcium signaling, this compound may also have applications in neurobiology, potentially aiding in the treatment of conditions such as Alzheimer’s disease by modulating microglial activity through Piezo1 channels .

Case Studies and Findings

Several studies have documented the effects and applications of this compound:

- In one study, researchers demonstrated that applying this compound significantly increased calcium influx in mPiezo1-transfected cells compared to control groups. This finding underscores its potential as a tool for dissecting calcium signaling pathways .

- Another investigation highlighted the use of this compound in exploring the mechanotransduction pathways involved in macrophage function, suggesting its relevance in immunological research .

Data Summary Table

| Application Area | Description | Findings/Implications |

|---|---|---|

| Cellular Mechanotransduction | Investigating responses to mechanical stimuli | Enhanced calcium influx; insights into cell behavior |

| Cardiovascular Health | Potential treatments for hypertension | Modulation of vascular smooth muscle function |

| Neurological Disorders | Effects on microglial activity | Possible implications for Alzheimer's treatment |

作用机制

Jedi2通过与机械敏感离子通道PIEZO1结合来发挥其作用。这种结合发生在通道上的特定位点,不同于其他已知的激活剂,如Yoda1。this compound诱导PIEZO1的构象变化,促进钙离子(Ca²⁺)流入细胞。 此过程涉及远程变构门控,其中this compound充当分子楔,降低通道激活的机械阈值 .

相似化合物的比较

类似化合物

Yoda1: 另一个PIEZO1激活剂,但具有不同的结合位点和作用机制。

Jedi1: 与Jedi2在化学上相关,也激活PIEZO1,但效力和特异性不同 .

This compound的独特性

This compound在其在PIEZO1上的特定结合位点和作用机制方面是独一无二的。与结合C末端胞外域的Yoda1不同,this compound结合PIEZO1的周边叶片状结构。 这个独特的结合位点使this compound能够通过不同的变构途径激活PIEZO1,使其成为研究机械敏感离子通道激活多样化机制的宝贵工具 .

生物活性

Jedi2 is a small molecule identified as a selective activator of the mechanosensitive ion channel Piezo1, which plays a critical role in various physiological processes. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

- Molecular Weight : 208.23 Da

- Structural Motif : Contains a 3-carboxylic acid methylfuran motif, contributing to its solubility and activity.

- Solubility : Up to ~2 mM in aqueous solutions, which is significantly higher than some other Piezo1 activators like Yoda1 (up to ~30 μM) .

This compound specifically activates the Piezo1 channel without affecting Piezo2, indicating a selective mechanism of action. The activation occurs through the extracellular side of Piezo1, contrasting with other activators like Yoda1 that may operate through different pathways .

Key Findings:

- Calcium Influx : this compound induces a dose-dependent increase in intracellular calcium levels by facilitating calcium influx rather than release from intracellular stores .

- Electrophysiological Effects : Patch-clamp studies demonstrate that this compound application results in significant inward currents in Piezo1-expressing cells but not in control cells, confirming its agonistic effect .

- Binding Affinity : this compound binds to Piezo1 with a dissociation constant () of approximately 2770 ± 178 μM, indicating a specific interaction with the channel protein .

Comparative Studies

In comparative studies with Yoda1 and Jedi1, it was observed that:

- This compound exhibited faster activation and decay kinetics compared to Yoda1, suggesting distinct activation profiles between these compounds .

- The two loop regions of Piezo1 are essential for Jedi-induced activation, as mutations in these regions abolished the response to Jedi compounds .

Therapeutic Potential

Research indicates that targeting Piezo1 with activators like this compound could have implications in various therapeutic areas:

- Renal Function : Activation of Piezo1 by this compound may enhance renal mechanotransduction processes, which are crucial for kidney function .

- Neurological Disorders : Given the role of mechanosensitive channels in neuronal signaling, this compound may have potential applications in neurobiology and pain management .

Experimental Applications

This compound has been utilized in experimental settings to elucidate the role of Piezo1 in cellular mechanotransduction:

- Studies have shown that activation of Piezo1 can influence cellular adhesion dynamics through pathways involving integrin signaling and cytoskeletal rearrangements .

Summary Table of Biological Activity

| Property | This compound |

|---|---|

| Molecular Weight | 208.23 Da |

| Solubility | ~2 mM |

| Selectivity | Activates only Piezo1 |

| Mechanism | Extracellular activation |

| 2770 ± 178 μM | |

| Physiological Implications | Renal function, neurobiology |

属性

IUPAC Name |

2-methyl-5-thiophen-2-ylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c1-6-7(10(11)12)5-8(13-6)9-3-2-4-14-9/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDCRSXNEOKXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383819 | |

| Record name | 2-Methyl-5-(thien-2-yl)-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651005-90-2 | |

| Record name | 2-Methyl-5-(thien-2-yl)-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Jedi2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R2DP497ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。